Orcinolgentiobiosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Orcinolgentio-biozid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in verschiedenen chemischen Analysen und Studien verwendet.

Medizin: Orcinolgentio-biozid hat sich als vielversprechend bei der Behandlung von Osteoporose erwiesen, indem es die Osteoklastogenese hemmt und die Apoptose in Osteoklasten fördert

Wirkmechanismus

Orcinolgentio-biozid übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Biochemische Analyse

Biochemical Properties

Orcinol gentiobioside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme c-Jun N-terminal Kinase 1 (JNK1), where orcinol gentiobioside exhibits a strong affinity, leading to the modulation of osteoclastic bone resorption . Additionally, orcinol gentiobioside interacts with the Nrf2/Keap1 signaling pathway, enhancing the phosphorylation of mTOR and p70S6K, which subsequently suppresses autophagy . These interactions highlight the compound’s role in regulating oxidative stress and autophagy in osteoclasts.

Cellular Effects

Orcinol gentiobioside exerts significant effects on various cell types and cellular processes. In osteoclasts, it inhibits the formation and bone resorption activities, thereby attenuating bone loss . The compound also influences cell signaling pathways, such as the Nrf2/Keap1 and mTOR pathways, which play crucial roles in oxidative stress and autophagy regulation . Furthermore, orcinol gentiobioside has been shown to protect pancreatic beta cells against oxidative stress-induced apoptosis, highlighting its potential in managing diabetes-related cellular dysfunction .

Molecular Mechanism

The molecular mechanism of orcinol gentiobioside involves several key processes. The compound binds to JNK1, promoting apoptosis and inhibiting autophagy in osteoclasts . This interaction is crucial for its anti-osteoporotic effects. Additionally, orcinol gentiobioside activates the Nrf2/Keap1 signaling pathway, leading to enhanced phosphorylation of mTOR and p70S6K, which suppresses autophagy . These molecular interactions underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orcinol gentiobioside have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -80°C to -20°C . Long-term studies have shown that orcinol gentiobioside maintains its biological activity, including its ability to inhibit osteoclastogenesis and promote apoptosis in osteoclasts . These findings suggest that the compound’s effects are sustained over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of orcinol gentiobioside vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits osteoclast formation and bone resorption without causing significant adverse effects . At higher doses, orcinol gentiobioside may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Orcinol gentiobioside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound influences the metabolic flux and levels of metabolites, particularly in pathways related to oxidative stress and autophagy . By modulating these pathways, orcinol gentiobioside exerts its protective effects on cells and tissues, contributing to its therapeutic potential.

Transport and Distribution

Within cells and tissues, orcinol gentiobioside is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of orcinol gentiobioside is essential for optimizing its therapeutic applications.

Subcellular Localization

Orcinol gentiobioside exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and the subsequent modulation of cellular processes.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Orcinolgentio-biozid wird hauptsächlich durch Extraktion aus natürlichen Quellen gewonnen, insbesondere aus den Rhizomknollen von Curculigo breviscapa . Der Extraktionsprozess beinhaltet die Lösungsmittelextraktion unter Verwendung von Lösungsmitteln wie Pyridin, Methanol und Ethanol . Die Verbindung wird dann gereinigt, um eine hohe Reinheit von 99,86% zu erreichen .

Industrielle Produktionsverfahren: Während es nur begrenzte Informationen über großtechnische Produktionsverfahren gibt, können die in Forschungseinrichtungen verwendeten Extraktions- und Reinigungsprozesse für industrielle Anwendungen skaliert werden. Die Verwendung von Lösungsmitteln wie DMSO (Dimethylsulfoxid) ist üblich bei der Herstellung von Lösungen von Orcinolgentio-biozid für verschiedene Anwendungen .

Chemische Reaktionsanalyse

Reaktionstypen: Orcinolgentio-biozid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Die Verbindung kann reduziert werden, um ihre funktionellen Gruppen zu verändern.

Substitution: Verschiedene Substituenten können in den aromatischen Ring des Orcinolgentio-biozids eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) werden typischerweise eingesetzt.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Chinonen führen, während die Reduktion Alkoholderivate ergeben kann.

Analyse Chemischer Reaktionen

Types of Reactions: Orcinol gentiobioside undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: The compound can be reduced to alter its functional groups.

Substitution: Various substituents can be introduced to the aromatic ring of orcinol gentiobioside.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.

Substitution: Reagents like halogens (e.g., bromine, chlorine) can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Wirkmechanismus

Orcinol gentiobioside exerts its effects through several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Orcinolgentio-biozid ist einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele. Zu ähnlichen Verbindungen gehören:

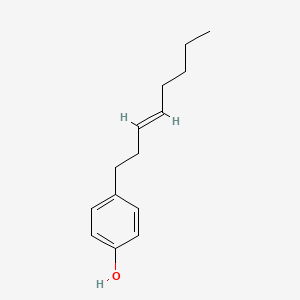

Curculigoside: Eine weitere aus Curculigo orchioides gewonnene Verbindung mit ähnlichen antioxidativen Eigenschaften.

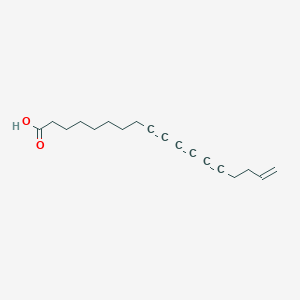

Anacardinsäure: Eine Verbindung mit entzündungshemmenden und antioxidativen Eigenschaften, aber mit unterschiedlichen molekularen Zielen.

Eigenschaften

IUPAC Name |

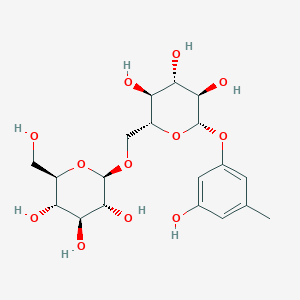

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNBJLXZMBECP-SKYGPZSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)

![(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B1250093.png)

![(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250097.png)

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid](/img/structure/B1250101.png)

![(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1250103.png)

![(E)-3-(6-acetamidopyridin-3-yl)-N-[[1-[2,4-dichloro-3-[(2-methylquinolin-8-yl)oxymethyl]phenyl]pyrrol-2-yl]methyl]prop-2-enamide](/img/structure/B1250106.png)